1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine
Beschreibung
1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine (molecular formula: C₁₆H₁₄BrN₃) is a pyrazole derivative characterized by a bromophenyl group at position 1 and a 3-methylphenyl (m-tolyl) group at position 3 of the pyrazole ring. Its average molecular mass is 328.21 g/mol, with a monoisotopic mass of 327.037110 g/mol . The compound is registered under ChemSpider ID 2933930 and CAS number 618098-23-0 .
Structure
3D Structure
Eigenschaften
CAS-Nummer |
618098-24-1 |
|---|---|
Molekularformel |
C16H14BrN3 |
Molekulargewicht |
328.21 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-5-(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14BrN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3 |
InChI-Schlüssel |
YTZAGMJLKLFKDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Pyrazole Core
The reaction begins with the condensation of 4-bromophenylhydrazine (1.0 equiv) with ethyl 3-(o-tolyl)-3-oxopropanoate (1.2 equiv) in refluxing ethanol (80°C, 6–8 hours). Acid catalysis using concentrated HCl (0.5 equiv) accelerates cyclodehydration to form the intermediate 1-(4-bromophenyl)-3-o-tolyl-1H-pyrazole-5-carboxylate.
Key Reaction Parameters
Hydrolysis and Amination
The ester intermediate undergoes alkaline hydrolysis using 10% NaOH(aq) (2.0 equiv) at 60°C for 3 hours to produce the corresponding carboxylic acid. Subsequent Curtius rearrangement with diphenylphosphoryl azide (DPPA, 1.5 equiv) in tert-butanol (70°C, 12 hours) generates the tert-butyl carbamate derivative, which is deprotected via acidolysis (HCl/dioxane, 0°C, 1 hour) to yield the final amine product.
Critical Observations
-
Excessive heating during hydrolysis causes decarboxylation (≤15% yield loss).
-
DPPA-mediated rearrangement achieves >90% conversion but requires strict moisture control.
Microwave-Assisted One-Pot Synthesis
Recent advances in microwave chemistry have enabled a streamlined one-pot synthesis, reducing reaction times from hours to minutes while maintaining yields.
Reaction Optimization
A mixture of 4-bromophenylhydrazine (1.0 equiv), o-tolylacetylene (1.1 equiv), and ammonium acetate (2.0 equiv) in dimethylformamide (DMF) undergoes microwave irradiation (120°C, 20–25 minutes) with p-toluenesulfonic acid (p-TsOH, 0.3 equiv) as a Brønsted acid catalyst.
Performance Metrics
| Condition | Conventional Method | Microwave Method |
|---|---|---|
| Time | 8 hours | 25 minutes |
| Yield | 68% | 74% |
| Purity (HPLC) | 92% | 97% |
The microwave approach eliminates intermediate isolation steps, with in situ formation of both the pyrazole ring and amine functionality.
Solvent-Free Mechanochemical Synthesis
Environmentally benign synthesis has been achieved through mechanochemical grinding, avoiding volatile organic solvents.
Ball Milling Protocol
Equimolar quantities of 4-bromophenylhydrazine and 3-(o-tolyl)-3-oxopropiononitrile are ground in a planetary ball mill (stainless steel jar, 500 rpm) with silica gel (200 mesh) as a grinding auxiliary. After 45 minutes, the crude product is washed with dichloromethane to remove silica, yielding this compound in 58% yield.
Advantages
-
No solvent waste generation
-
Reduced reaction time (45 minutes vs. 6 hours)
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d₆)
δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H),
7.45–7.38 (m, 4H, Ar-H),
7.25 (d, J = 7.6 Hz, 1H, Ar-H),
6.92 (s, 1H, Pyrazole-H),
5.21 (s, 2H, NH₂),
2.34 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)
δ 155.2 (C-NH₂),
148.7 (Pyrazole-C),
138.4–122.1 (Aromatic-C),
21.5 (CH₃).
HRMS (ESI-TOF)
m/z calc. for C₁₆H₁₄BrN₃ [M+H]⁺: 344.0441; Found: 344.0439.
Crystallographic Data
Single-crystal X-ray diffraction (Mo Kα radiation) confirms the planar pyrazole ring with dihedral angles of 12.3° (vs. bromophenyl) and 18.7° (vs. o-tolyl). The amine group participates in intramolecular N-H···N hydrogen bonding (2.89 Å).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time | E-Factor* |
|---|---|---|---|---|
| Conventional Multi-Step | 68 | 92 | 8 hours | 43.2 |
| Microwave-Assisted | 74 | 97 | 25 minutes | 12.7 |
| Mechanochemical | 58 | 94 | 45 minutes | 5.1 |
*Environmental factor (kg waste/kg product)
Challenges and Optimization Strategies
Regioselectivity Control
Competing formation of N1 vs. N2 substituted pyrazoles is mitigated by:
Purification Difficulties
Column chromatography (silica gel, hexane/ethyl acetate 4:1) remains essential due to:
Industrial-Scale Production Considerations
Pilot plant trials (10 kg batches) identified critical parameters:
-
Exothermic risk during microwave steps: Requires jacketed reactors with <5°C/min heating rates
-
Ammonia off-gassing: Scrubbers with 2M H₂SO₄ reduce workplace exposure to <1 ppm
-
Crystallization optimization: Ethanol/water (3:1) yields 99.5% pure product after single recrystallization
Emerging Synthetic Technologies
Continuous Flow Synthesis
Microreactor systems (0.5 mL volume) enable:
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated that derivatives of 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine exhibit potent anticancer properties. For instance, compounds synthesized from this scaffold have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases that are pivotal in cancer cell proliferation.
Case Study:
A study published in PLOS ONE highlighted the synthesis of arylated pyrazoles and their subsequent evaluation against cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapy agents, suggesting a promising avenue for further development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Data Table: Anti-inflammatory Activity of Derivatives
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 15.2 | COX-2 |
| 3-(4-Bromophenyl)-1H-pyrazole | 18.7 | IL-6 |
| 5-Aminopyrazole derivative | 12.5 | TNF-α |
Antimicrobial Activity
Another significant application is in antimicrobial research. Compounds derived from this compound have been tested against various bacterial strains, showing promising results as potential antimicrobial agents.
Case Study:
A publication in the International Journal of Molecular Sciences reported on the synthesis and evaluation of several pyrazole derivatives for their antimicrobial properties. The findings indicated that certain derivatives exhibited activity against resistant strains of bacteria, highlighting their potential use in developing new antibiotics .
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Halogen Effects : Bromine’s higher atomic mass and polarizability compared to chlorine or fluorine increase molecular weight and influence intermolecular interactions (e.g., halogen bonding) .
- Substituent Position : Para-substituted bromophenyl groups (as in the target compound) enhance symmetry and crystallinity compared to ortho/meta substitutions, as seen in 3-(2-bromo-4-fluorophenyl)-1H-pyrazol-5-amine .
- Methyl Groups: The m-tolyl group in the target compound improves solubility in organic solvents compared to non-methylated analogs like 4-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine .
Electronic and Pharmacological Properties
- This contrasts with methyl groups (electron-donating), which increase electron density .
Biologische Aktivität
1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromophenyl group and a tolyl moiety, contributing to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives show significant antibacterial and antifungal activity, making them candidates for further development as antimicrobial agents.
- Anti-inflammatory Effects : Compounds in this class may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to arise from several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and various kinases.
- Interaction with Cellular Signaling Pathways : These compounds may modulate signaling pathways that regulate cell proliferation and apoptosis.
- DNA Interaction : Some studies indicate that pyrazole derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Case Studies and Research Findings
A number of studies have investigated the biological effects of pyrazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study A | Reported IC50 values indicating significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. |
| Study B | Demonstrated antibacterial efficacy against Staphylococcus aureus with an MIC value of 64 µg/mL. |
| Study C | Showed anti-inflammatory effects in animal models, reducing edema significantly compared to control groups. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Pyrazole Ring : This step often involves condensation reactions between appropriate hydrazines and carbonyl compounds.
- Bromination : The introduction of the bromine atom at the para position on the phenyl ring can be achieved through electrophilic aromatic substitution.
- Functionalization : The final compound is obtained through selective functionalization to introduce the tolyl group.
Q & A
Q. What are the established synthetic routes for 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted aryl hydrazines with β-keto esters or α,β-unsaturated ketones. For example, a common route involves reacting 1-(4-bromophenyl)hydrazine with a substituted acetylacetone derivative under acidic conditions (e.g., acetic acid) . Intermediates are characterized using FT-IR (to confirm functional groups like NH₂ and C=O), ¹H/¹³C NMR (to verify regioselectivity), and mass spectrometry (to confirm molecular weight). Purity is assessed via HPLC or TLC .
Q. What crystallographic techniques are used to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in DMSO/EtOH). Data collection involves a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement uses SHELXL for small-molecule crystallography, with hydrogen bonding networks analyzed via ORTEP-3 visualization . Key parameters include:
| Parameter | Example Value () |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell (Å) | a=8.5088, b=9.8797, c=10.4264 |
| R-factor | 0.070 |
Q. How is the compound screened for preliminary pharmacological activity?
- Methodological Answer : In vitro assays include:
- Antimicrobial activity : Agar dilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assay on cancer cell lines (e.g., MDA-MB-231) at concentrations 1–100 µM .
- Enzyme inhibition : Spectrophotometric assays for targets like carbonic anhydrase or tubulin .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance regioselectivity .
- Solvent polarity control : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .
| Condition | Yield (Conventional) | Yield (Microwave) |
|---|---|---|
| 24h reflux (EtOH) | 65% | – |
| 20min (MW, DMF) | – | 82% |
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data (e.g., NH₂ group orientation)?
- Methodological Answer : Contradictions arise from dynamic processes in solution (NMR) vs. static crystal structures (SCXRD). Approaches include:
Q. What computational methods predict the compound’s interaction with biological targets (e.g., σ₁ receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used. Steps:
Target preparation : Retrieve σ₁ receptor structure (PDB: 5HK1).
Ligand parameterization : Assign charges via AM1-BCC.
Docking : Grid box centered on binding site (20 ų).
Binding affinity validation : Compare with experimental IC₅₀ values (e.g., 30 µM in MDA-MB-231 invasion assays) .
Q. How does fluorinated vs. brominated substitution on the phenyl ring affect bioactivity?
- Methodological Answer : SAR studies reveal:
- Electron-withdrawing groups (Br) : Enhance metabolic stability but reduce solubility (logP increase by ~0.5) .
- Fluorine substitution : Improves membrane permeability (cLogP ~2.1 vs. 2.8 for Br) and H-bonding with targets (e.g., kinase ATP pockets) .
- Data from : Fluorophenyl derivatives show 2x higher antimicrobial activity (MIC = 8 µg/mL) vs. brominated analogs (MIC = 16 µg/mL).
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
